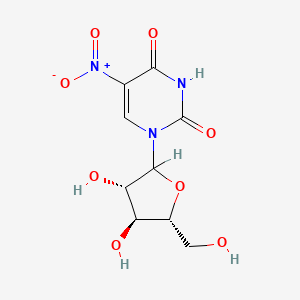

5-Nitro-1-arabinofuranosyluracil

Description

Structure

3D Structure

Properties

CAS No. |

69321-94-4 |

|---|---|

Molecular Formula |

C9H11N3O8 |

Molecular Weight |

289.2 g/mol |

IUPAC Name |

1-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11N3O8/c13-2-4-5(14)6(15)8(20-4)11-1-3(12(18)19)7(16)10-9(11)17/h1,4-6,8,13-15H,2H2,(H,10,16,17)/t4-,5-,6+,8?/m1/s1 |

InChI Key |

QSHRORQBJAVCRL-KQTDWGMTSA-N |

SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)[N+](=O)[O-] |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1C2[C@H]([C@@H]([C@H](O2)CO)O)O)[N+](=O)[O-] |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)[N+](=O)[O-] |

Synonyms |

5-NBDAFU 5-nitro-1-arabinofuranosyluracil 5-nitro-1-beta-D-arabinofuranosyluracil |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Classical Approaches to 5-Nitro-1-arabinofuranosyluracil Synthesis

Traditional methods for synthesizing nucleoside analogs like this compound have primarily relied on two key transformations: the nitration of a pre-existing uracil (B121893) scaffold and the subsequent glycosylation to attach the sugar unit. wikipedia.org

Nitration Strategies on Uracil Base and Nucleoside Precursors

The introduction of a nitro group at the C5 position of the uracil ring is a critical step. This is typically achieved through electrophilic nitration. youtube.com A common method involves the use of a nitrating mixture, such as nitric acid in the presence of a strong acid like sulfuric acid. youtube.comyoutube.com This combination generates the highly reactive nitronium ion (NO2+), which then attacks the electron-rich uracil ring. youtube.comyoutube.com The reaction can be performed on the uracil base itself or on a pre-formed nucleoside, such as arabinofuranosyluracil (B3032727). nih.govnih.gov However, direct nitration of the nucleoside can sometimes lead to a mixture of products and requires careful control of reaction conditions to achieve the desired regioselectivity. nih.gov

Alternative nitrating agents have also been explored to improve yields and reduce the harshness of the reaction conditions. These include reagents like nitrated silica (B1680970) gel and ceric ammonium (B1175870) nitrate. youtube.comgoogle.com

Glycosylation Reactions in Nucleoside Analog Synthesis

Glycosylation is the process of attaching the sugar moiety to the nucleobase. nih.gov In classical nucleoside synthesis, several methods have been employed. wikipedia.org The "fusion method" involves heating the nucleobase with an acetyl-protected 1-acetoxyribose at high temperatures, though this can lead to modest yields. wikipedia.org Another approach is the "metal salt method," where a metal salt of the heterocycle (e.g., silver or mercury salts) is reacted with a protected sugar halide. wikipedia.org

The most prevalent classical method is the silyl-Hilbert-Johnson (or Vorbrüggen) reaction. wikipedia.orgnih.gov This reaction utilizes a silylated heterocyclic base, making it more nucleophilic, which is then coupled with an electrophilic sugar derivative in the presence of a Lewis acid. wikipedia.org This method is generally milder and provides better yields for the formation of nucleosides. wikipedia.org

Advanced Synthetic Pathways for this compound

Lewis Acid-Catalyzed Condensation Reactions

Lewis acids play a crucial role in modern nucleoside synthesis, particularly in the Vorbrüggen reaction. wikipedia.org They are used to activate the electrophilic sugar derivative, facilitating the coupling with the silylated nucleobase. wikipedia.org Commonly used Lewis acids include tin(IV) chloride (SnCl4) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov The choice of Lewis acid can significantly influence the stereochemical outcome of the glycosylation reaction.

| Catalyst | Role in Synthesis |

| Tin(IV) chloride (SnCl4) | Activates cyclic sugar derivatives for reaction with silylated pyrimidines. nih.gov |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Promotes the coupling of silylated heterocycles with sugar derivatives. wikipedia.org |

Stereoselective Synthesis of Beta-D-Arabinofuranosyl Configuration

Achieving the correct stereochemistry at the anomeric carbon (the C1' position of the sugar) is a significant challenge in nucleoside synthesis, particularly for arabinofuranosyl nucleosides where the 2'-hydroxyl group is in the up or arabino configuration. acs.org The desired β-anomer is often the biologically active form. acs.org

Stereoselective synthesis of β-D-arabinofuranosyl nucleosides can be difficult to achieve directly. acs.org One strategy involves the use of neighboring group participation, but this is not always applicable for arabinose derivatives. wikipedia.org A novel approach involves the cyclization of acyclic N,O-acetals, which can generate the desired 1',2'-cis nucleoside configuration with high stereoselectivity. acs.org Another method to control stereoselectivity is through the use of an N-nitro protecting group on the pyrimidine (B1678525) base, which can influence the outcome of the glycosylation reaction. nih.gov

Modern Coupling Techniques for Nucleobase and Sugar Attachment

Modern organic synthesis has introduced a variety of powerful coupling reactions that have been adapted for nucleoside synthesis. numberanalytics.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are widely used to modify the nucleobase of unprotected nucleosides. nih.gov These reactions allow for the attachment of various functional groups under mild conditions. nih.gov

For the crucial glycosidic bond formation, innovations continue to emerge. Chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, offer a promising and environmentally sustainable approach to nucleoside analog preparation. nih.gov These methods can provide high stereoselectivity and efficiency. Additionally, the development of new coupling reagents and catalysts continues to expand the toolkit for synthesizing complex nucleosides like this compound. merckmillipore.com

| Coupling Method | Description |

| Palladium-catalyzed Cross-Coupling | Attaches functional groups to the nucleobase using palladium catalysts. nih.gov |

| Chemo-enzymatic Synthesis | Combines chemical steps with enzymatic reactions for improved stereoselectivity and sustainability. nih.gov |

| Vorbrüggen Glycosylation | A widely used chemical method for coupling a silylated nucleobase with a sugar derivative using a Lewis acid. wikipedia.orgnih.gov |

Chemical Modifications and Analog Synthesis

The synthesis of analogs of this compound is a key area of research, focusing on modifications at the C5 position of the uracil ring and on the arabinofuranosyl sugar. These modifications are designed to explore structure-activity relationships.

The C5 position of the uracil ring is a primary target for chemical modification due to its significant influence on the nucleoside's biological activity. A variety of substituents can be introduced at this position to create a diverse library of analogs.

The introduction of different functional groups at the C5 position of 1-arabinofuranosyluracil (araU) has been extensively studied to generate analogs with varied electronic and steric properties.

Halogenation: The synthesis of 5-halouracil nucleosides is a common strategy. For instance, 5-chloro, 5-bromo, and 5-iodo derivatives of arabinofuranosyluracil can be prepared. The synthesis of 2′-deoxy-2′-[¹⁸F]-fluoro-5-chloro-1-β-D-arabinofuranosyl-uracil ([¹⁸F]-FCAU) and 2′-deoxy-2′-[¹⁸F]-fluoro-5-iodo-1-β-D-arabinofuranosyluracil ([¹⁸F]-FIAU) has been reported, highlighting methods applicable to arabinosyl analogs. google.com The direct halogenation of the uracil ring is a feasible approach.

Alkylation: A number of 5-alkyl analogs of araU, including ethyl, propyl, isopropyl, and butyl derivatives, have been synthesized. nih.gov One common method involves the catalytic condensation of a 5-alkyl-2,4-bis-(trimethylsilyloxy)-pyrimidine with a protected 2,3,5-tri-O-benzyl-α-D-arabinofuranosyl chloride. nih.gov Another approach is the reaction of the chloromercuri derivative of araU with an allyl halide in the presence of a palladium catalyst, followed by reduction to the corresponding alkyl group. nih.gov

Heteroaryl Substituents: The introduction of heteroaryl moieties at the C5 position is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. researchgate.netnih.gov For the synthesis of 5-heteroaryl-1-arabinofuranosyluracil, a 5-iodo-arabinofuranosyluracil precursor can be coupled with various heteroarylboronic acids or organostannanes. researchgate.netmdpi.comnih.gov For example, the Suzuki coupling of 5-bromoindazoles with N-Boc-2-pyrroleboronic acid has been demonstrated, a method that can be adapted for arabinosyl nucleosides. nih.gov

Table 1: Examples of C5-Substituted 1-Arabinofuranosyluracil Analogs

| Substituent at C5 | Synthetic Method | Precursor | Reference(s) |

|---|---|---|---|

| Ethyl, Propyl, Isopropyl, Butyl | Catalytic condensation | 5-Alkyl-2,4-bis-(trimethylsilyloxy)-pyrimidine | nih.gov |

| Allyl | Palladium-catalyzed coupling | Chloromercuri derivative of araU | nih.gov |

| Chloro, Iodo | Halogenation | 1-Arabinofuranosyluracil | google.com |

| Heteroaryl (e.g., Pyrrolyl, Thiophenyl) | Suzuki-Miyaura Coupling | 5-Iodo-1-arabinofuranosyluracil | researchgate.netnih.gov |

The synthesis of 5-amino-1-arabinofuranosyluracil typically involves a two-step process starting with the nitration of 1-arabinofuranosyluracil. The resulting this compound is then subjected to a reduction reaction to convert the nitro group into an amino group. This transformation provides a key intermediate for further derivatization, such as the synthesis of various N-substituted amino analogs.

Modifications to the sugar portion of the nucleoside, the arabinofuranosyl moiety, can significantly impact its biological properties by altering its conformation and metabolic stability.

Common modifications include:

Acylation: The hydroxyl groups of the sugar can be acylated to form ester prodrugs or to serve as protecting groups during synthesis. For example, a series of 2'-O-acyl derivatives of 9-beta-D-arabinofuranosyladenine has been synthesized by acylation followed by selective deprotection. nih.gov Similar strategies can be applied to uracil nucleosides. The synthesis of 1-(3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil has also been reported. prepchem.com

Azido (B1232118) and Amino Substitution: The introduction of azido groups, which can then be reduced to amino groups, is another important modification. For instance, 2'-azido- and 2'-amino-2'-deoxyarabinofuranosyl pyrimidines have been synthesized. nih.gov The synthesis of 5'-azido-5'-deoxyribonucleosides has been achieved through a one-pot methodology, which can be adapted for arabinose analogs. mdpi.comelsevierpure.com

Deoxygenation: The removal of a hydroxyl group from the sugar ring, for example at the 2' or 3' position, can influence the nucleoside's conformation and its interaction with enzymes. The synthesis of deoxygenated (α1→5)-linked arabinofuranose disaccharides has been reported, with deoxygenation achieved via a free radical procedure using xanthate derivatives. nih.gov

Fluorination: The introduction of a fluorine atom, for example at the 2' position, can enhance metabolic stability and alter biological activity. The synthesis of 2'-fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil (FEAU) is a notable example. nih.gov

Table 2: Examples of Modifications on the Arabinofuranosyl Moiety

| Modification | Position(s) | Synthetic Approach | Reference(s) |

|---|---|---|---|

| Acylation | 2'-O, 3'-O, 5'-O | Direct acylation with acyl halides or anhydrides | nih.govprepchem.com |

| Azido/Amino | 2' | Conversion of hydroxyl to azido, followed by reduction | nih.gov |

| Azido | 5' | One-pot azidation of the primary hydroxyl group | mdpi.comelsevierpure.com |

| Deoxygenation | 2' or 3' | Free radical deoxygenation of xanthate derivatives | nih.gov |

| Fluorination | 2' | Multi-step synthesis from appropriate sugar precursors | nih.gov |

To enhance properties such as solubility and cell permeability, prodrug strategies are often employed. These strategies involve masking the polar functional groups of the parent compound with moieties that are cleaved in vivo to release the active drug.

Ester Prodrugs: Esterification of the hydroxyl groups on the arabinofuranosyl moiety with various acids can create ester prodrugs. scirp.orgnih.gov For example, 5'-O-aliphatic alkyl prodrugs of 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil have been synthesized and shown to have increased metabolic stability. nih.gov Amino acid ester prodrugs have also been explored to potentially target specific transporters. researchgate.net

Phosphate (B84403) Prodrugs: To bypass the often rate-limiting initial phosphorylation step required for the activation of nucleoside analogs, phosphate prodrugs are designed to deliver the monophosphate form of the drug into the cell. edgccjournal.org Various strategies exist, including phosphoramidates and phosphonates. nih.govcardiff.ac.ukfrontiersin.orgunimib.it

Derivatization at the C5 Position of the Uracil Ring

Mechanistic Understanding of Synthetic Reactions

The synthetic derivatization of this compound relies on a foundation of well-understood organic reaction mechanisms.

Nucleophilic Substitution: The introduction of substituents at the C5 position often proceeds via nucleophilic substitution, particularly when starting from a 5-halouracil derivative. savemyexams.commasterorganicchemistry.com The halogen acts as a leaving group, and its displacement by a nucleophile is a key step. youtube.com The reaction can follow either an SNAr (addition-elimination) or a direct displacement mechanism, influenced by the reaction conditions and the nature of the nucleophile. The photoreaction of 5-halouracils can generate a uracil radical, which then undergoes further reactions. nih.gov

Palladium-Catalyzed Cross-Coupling: The formation of C-C bonds to introduce aryl and heteroaryl groups at the C5 position is typically achieved through palladium-catalyzed reactions like the Suzuki-Miyaura or Stille couplings. researchgate.netnih.govrsc.org The general mechanism for the Suzuki reaction involves oxidative addition of the palladium(0) catalyst to the 5-halouracil, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the C5-substituted product and regenerate the catalyst. nih.govnih.gov

The electron-withdrawing nature of the nitro group at the C5 position is expected to influence the reactivity of the uracil ring, potentially activating it towards nucleophilic attack and affecting the efficiency of cross-coupling reactions.

Molecular and Cellular Biological Activities: Mechanistic Elucidation

Interference with Nucleic Acid Synthesis Pathways

5-Nitro-1-arabinofuranosyluracil, like other nucleoside analogs, exerts its biological activity by disrupting the synthesis of DNA. nih.govnih.gov Once inside the cell, it undergoes phosphorylation to its triphosphate form, which can then interact with the machinery of DNA replication.

The triphosphate derivative of arabinofuranosyl-based nucleosides can act as a competitive inhibitor of DNA polymerases. drugbank.com These enzymes are crucial for the synthesis of new DNA strands during cell division and viral replication. nih.gov For example, the triphosphate form of a related compound, 9-beta-D-arabinofuranosylguanine (ara-GTP), has been shown to inhibit DNA polymerase α, β, and γ in murine cells, with DNA polymerase α being the most sensitive. drugbank.com The inhibition is competitive with the natural deoxynucleoside triphosphate substrates. drugbank.com While specific kinetic data for this compound's triphosphate form is not detailed in the provided results, the general mechanism for arabinofuranosyl nucleosides involves competition with the natural nucleotide for the active site of the polymerase, thereby halting DNA chain elongation. drugbank.comscbt.com

Enzyme Inhibition Profiles and Kinetics

The efficacy of this compound as an inhibitor of nucleic acid synthesis is determined by its interactions with several key enzymes involved in nucleotide metabolism.

Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. nih.gov While direct kinetic data for this compound is not available in the search results, a related compound, 1-(5-phospho-beta-D-arabinofuranosyl)-5-fluorouracil (ara-FUMP), has been studied as an inhibitor of thymidylate synthase. nih.gov In the presence of its cofactor, 5,10-methylenetetrahydrofolate, ara-FUMP was found to cause a time-dependent inactivation of the enzyme. nih.gov Kinetic studies at 0°C revealed a reversible dissociation constant (Kd) of 3.6 µM for the ara-FUMP-CH2-H4folate complex and an inactivation rate (k) of 0.22 min-1. nih.gov Although all 1-(5-phospho-beta-D-arabinosyl)-5-substituted-uracils tested were less potent as reversible inhibitors than their 2'-deoxyribosyl counterparts, the mechanism-based inactivation by the fluoro-substituted analog highlights a potential mode of action. nih.gov

For this compound to become active, it must first be phosphorylated to its monophosphate form by a nucleoside kinase. wikipedia.orgnih.gov The substrate specificity of these kinases is therefore a crucial determinant of the compound's biological activity.

Deoxycytidine Kinase (dCK): This enzyme is essential for the phosphorylation of deoxycytidine and several of its analogs. wikipedia.orgnih.govnih.gov Kinetic studies have shown that dCK can be competitively inhibited by various 5-substituted 1-beta-D-arabinofuranosylcytosine (araC) analogues. nih.gov For instance, the Km of dCK from L1210/0 cells for its natural substrate deoxycytidine is 23.1 µM, while for araC it is 50 µM. nih.gov The broad substrate specificity of dCK allows it to phosphorylate numerous nucleoside analogs that are used as antiviral and chemotherapeutic agents. uniprot.org

Thymidine (B127349) Kinase (TK): Thymidine kinase is another key enzyme in the nucleoside salvage pathway, responsible for phosphorylating thymidine. wikipedia.orgdermatoljournal.com Some nucleoside analogs are substrates for viral thymidine kinases but not for the human counterparts, which can be exploited for antiviral therapies. wikipedia.orgnih.gov For example, (E)-5-(2-bromovinyl)-1-beta-D-arabinofuranosyluracil (BVaraU) has been evaluated for its effects on cell growth in both thymidine kinase-proficient and -deficient cell lines. nih.gov

The following table summarizes the kinetic parameters of deoxycytidine kinase for some of its substrates.

Interactive Data Table: Deoxycytidine Kinase (dCK) Kinetic Parameters

| Substrate | Cell Line | Km (µM) |

| Deoxycytidine | L1210/0 | 23.1 nih.gov |

| Cytarabine (araC) | L1210/0 | 50 nih.gov |

| Deoxycytidine | L1210/araC | 53 nih.gov |

| Cytarabine (araC) | L1210/araC | 182 nih.gov |

Interactions with Biological Macromolecules

The ultimate effect of many nucleoside analogs, including those of the arabinofuranosyluracil (B3032727) family, is determined by their interactions with key biological macromolecules, particularly the enzymes that synthesize DNA and RNA.

For nucleoside analogs to exert their antiviral or cytotoxic effects, they must typically be converted to their 5'-triphosphate form. This active metabolite then competes with the natural corresponding deoxyribonucleoside or ribonucleoside triphosphates for the active site of DNA or RNA polymerases. The inhibitory potential of these analogs is therefore directly related to their binding affinity for these enzymes.

Studies on 5-alkylated derivatives of 1-β-D-arabinofuranosyluracil 5'-triphosphate have demonstrated that these compounds can inhibit DNA polymerases. nih.gov The nature of the substituent at the 5-position of the uracil (B121893) ring plays a significant role in determining the inhibitory action. nih.gov For instance, the triphosphate forms of 5-ethyl, 5-n-propyl, and 5-n-butyl-arabinofuranosyluracil have shown inhibitory effects on DNA polymerases from murine cells and oncornaviruses. nih.gov

While direct binding affinity data for this compound triphosphate with specific DNA or RNA polymerases is not extensively documented in publicly available literature, it is hypothesized that the electron-withdrawing nature of the nitro group at the 5-position could influence its interaction with the active site of these enzymes. The mode of inhibition for similar 5-substituted uracil nucleoside triphosphates, such as 1-β-D-xylofuranosyl-5-substituted uracil 5'-triphosphates, has been shown to be competitive with the natural substrate, UTP, for both RNA polymerase I and II. nih.gov It is plausible that 5-nitro-araUTP would follow a similar competitive inhibition model.

Table 1: Illustrative Inhibitory Effects of Related 5-Substituted Arabinofuranosyluracil 5'-Triphosphates on Polymerases

| Compound | Target Enzyme | Inhibition Type | Ki/IC50 | Reference |

| 1-β-D-arabinofuranosyl-5-ethyluracil 5'-triphosphate | Murine DNA Polymerase I | Not Specified | Varies with template | nih.gov |

| 1-β-D-arabinofuranosyl-5-propyluracil 5'-triphosphate | Murine DNA Polymerase I | Not Specified | Varies with template | nih.gov |

| 1-β-D-xylofuranosyl-5-ethyluracil 5'-triphosphate | Cherry Salmon RNA Polymerase II | Competitive with UTP | Strong Inhibition | nih.gov |

| 1-β-D-xylofuranosyl-5-bromouracil 5'-triphosphate | Cherry Salmon RNA Polymerase I & II | Competitive with UTP | Strong Inhibition | nih.gov |

Note: This table provides examples from related compounds to illustrate the general principles of polymerase inhibition by 5-substituted uracil nucleoside analogs. Specific data for this compound is not available.

The incorporation of a nucleoside analog into a growing DNA chain can have profound consequences for the replication and repair processes. Many antiviral nucleoside analogs act as chain terminators, halting the extension of the nucleic acid strand. This is often due to the modification of the sugar moiety, such as the absence of a 3'-hydroxyl group. In the case of arabinofuranosyl nucleosides, the 3'-hydroxyl group is present but in a trans configuration relative to the 2'-hydroxyl group, which can affect the formation of the subsequent phosphodiester bond and lead to chain termination.

Furthermore, the presence of a modified base, such as 5-nitrouracil (B18501), within the DNA can be recognized by cellular DNA repair mechanisms. For example, uracil in DNA, which can arise from the deamination of cytosine, is typically removed by the base excision repair (BER) pathway, initiated by uracil-DNA glycosylase (UNG). mdpi.com It is conceivable that a structurally altered uracil derivative like 5-nitrouracil could also be a substrate for, or an inhibitor of, enzymes in the BER pathway, leading to the accumulation of DNA lesions. Studies on activated nitrofurans have shown that they can cause DNA damage, including breaks and alkali-labile lesions. nih.gov This suggests that the nitro group in this compound, once incorporated into DNA, could potentially lead to similar DNA damage, thereby disrupting replication and triggering repair pathways or, if the damage is too severe, apoptosis.

Cellular Uptake and Intracellular Processing Mechanisms

For this compound to exert its biological effects, it must first enter the target cell and then be converted into its active triphosphate form.

The uptake of nucleosides and their analogs into cells is mediated by specialized membrane proteins known as nucleoside transporters. These are broadly divided into two families: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). ENTs facilitate the movement of nucleosides down their concentration gradient, while CNTs are sodium-dependent and can transport nucleosides against a concentration gradient. nih.gov

Once inside the cell, most nucleoside analogs must be phosphorylated to their 5'-mono-, di-, and triphosphate derivatives to become pharmacologically active. nih.govnih.gov This phosphorylation is carried out by a series of cellular and, in some cases, viral kinases. The first phosphorylation step to the monophosphate is often the rate-limiting step in the activation pathway.

For uracil-based nucleoside analogs, enzymes such as uridine-cytidine kinase or thymidine kinase are typically responsible for the initial phosphorylation. nih.gov The efficiency of a nucleoside analog as a substrate for these kinases is a critical determinant of its activity. For example, the antiherpetic activity of 2'-fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU) is dependent on its preferential phosphorylation by viral thymidine kinase over cellular kinases. nih.gov

It is anticipated that this compound would need to undergo a similar phosphorylation cascade to form 5-nitro-araUTP, the presumed active metabolite. The substrate efficiency of this compound for the relevant cellular and viral kinases would be a key factor in its potential antiviral spectrum and potency. However, a study on 5-nitro and 5-amino derivatives of 2'-deoxycytidine (B1670253) and 2',3'-dideoxyuridine/cytidine found no significant antiviral activity against HIV or HBV, which may suggest poor phosphorylation or lack of inhibition of the respective viral polymerases by the triphosphate form. nih.gov

Mechanisms of Antiviral Action

The antiviral activity of 5-substituted arabinofuranosyluracil nucleosides is generally attributed to their ability to interfere with viral nucleic acid synthesis. nih.gov The primary mechanism of action is believed to be the inhibition of viral DNA and/or RNA polymerases by the 5'-triphosphate form of the analog. nih.govnih.gov

The general mechanism involves the following steps:

Cellular Uptake: The nucleoside analog is transported into the host cell via nucleoside transporters.

Phosphorylation: The analog is converted to its active 5'-triphosphate form by host or viral kinases.

Polymerase Inhibition: The triphosphate analog competes with the corresponding natural deoxynucleoside or ribonucleoside triphosphate for the active site of a viral polymerase.

Chain Termination: If incorporated into the growing viral DNA or RNA strand, the analog can lead to premature chain termination, thus preventing the completion of viral genome replication.

The selectivity of these analogs for viral over host polymerases is a crucial factor for a favorable therapeutic index. For some analogs, this selectivity is achieved through preferential phosphorylation by viral kinases or a higher affinity of the triphosphate form for the viral polymerase. While a number of 5-substituted arabinofuranosyluracil derivatives have shown antiviral activity, particularly against herpesviruses, the specific antiviral spectrum and mechanism of this compound remain to be fully elucidated. nih.gov The lack of significant activity of some 5-nitro-substituted nucleosides against HIV and HBV suggests that the antiviral activity is likely to be virus-specific. nih.gov

Specificity against Hepatitis B Virus (HBV), Epstein-Barr Virus (EBV), and Herpes Simplex Virus (HSV)

While numerous derivatives of arabinofuranosyluracil have been assessed for antiviral efficacy, research focusing specifically on this compound is sparse. Studies on very similar compounds, such as 5-nitro-1-(2,3-dideoxy-beta-D-ribofuranosyl)uracil, have been conducted to evaluate their potential against viruses like the Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). These investigations reported that the tested 5-nitro and 5-amino derivatives did not exhibit significant antiviral activity. nih.gov

In contrast, other analogs have shown more promise. For instance, 2'-fluoro-5-methyl-beta-L-arabinofuranosyl uracil (L-FMAU) was found to be a potent inhibitor of HBV replication. nih.govnih.gov Similarly, derivatives like 5-vinyl-1-beta-D-arabinofuranosyluracil demonstrated an inhibitory effect on the expression of the Epstein-Barr virus (EBV) capsid antigen. nih.gov Several 5-alkyl derivatives of 1-β-d-arabinofuranosyluracil have also shown activity against Herpes Simplex Virus (HSV). nih.gov However, direct evidence of this compound's efficacy against these specific viruses is not prominently documented in available scientific literature.

Disruption of Viral Replication Processes

The primary mechanism by which nucleoside analogs exert their antiviral effects is by disrupting viral replication. youtube.com These compounds, being structurally similar to natural nucleosides, can be processed by cellular and viral enzymes. The general mechanism involves several steps:

Phosphorylation: The nucleoside analog is converted into its triphosphate form within the host cell. nih.gov

Competitive Inhibition: The triphosphate analog then competes with natural nucleoside triphosphates for binding to the active site of viral DNA or RNA polymerases. ebsco.com

Chain Termination: Upon incorporation into the growing viral DNA or RNA strand, the analog can act as a chain terminator because it lacks the necessary chemical group (typically a 3'-hydroxyl group) for the addition of the next nucleotide, thus halting replication. ebsco.com

While this is the established mechanism for many antiviral nucleoside analogs, specific studies detailing the interaction of this compound with viral polymerases or its incorporation into viral genomes are not extensively available. Given the reported lack of significant antiviral activity for closely related 5-nitro nucleosides, it is plausible that the compound is either a poor substrate for the necessary cellular or viral kinases or that its triphosphate form is not an effective inhibitor of viral polymerases. nih.gov

Mechanisms of Antiproliferative and Antitumor Effects

Research into the potential antiproliferative and antitumor effects of this compound is not substantially represented in the available scientific literature. While other related compounds, such as 5-fluorouracil (B62378) and various nucleoside derivatives, are well-known for their use in cancer chemotherapy, specific data on the anticancer mechanisms of this compound is lacking. nih.govnih.gov

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a key mechanism through which many chemotherapeutic agents eliminate cancer cells. This process involves the activation of specific signaling cascades, often involving enzymes like caspases. nih.gov There is no direct evidence from the available research to suggest that this compound induces apoptosis in cancer cells. Studies on other compounds, like 5'-Nitro-indirubinoxime, have shown apoptosis induction through the activation of caspase-3 and caspase-7, but similar findings for this compound have not been reported. nih.gov

Cell Cycle Modulation

Many antitumor agents function by interfering with the cell cycle, causing arrest at specific checkpoints (e.g., G1, S, or G2/M phase) and thereby preventing cell proliferation. wisc.edu For example, some agents can up-regulate the expression of cyclin-dependent kinase inhibitors, which halt progression through the cell cycle. nih.gov However, there is currently no available research data to indicate that this compound modulates the cell cycle or affects the expression of key regulatory proteins like cyclins or cyclin-dependent kinases.

Influence on Gene Expression and Signal Transduction

The ability of a compound to influence gene expression and interfere with cellular signal transduction pathways can be central to its therapeutic effect. khanacademy.org Signal transduction involves a cascade of events that convert an external signal into a specific cellular response. youtube.com There is no specific information available from the performed searches indicating that this compound has a defined influence on particular gene expression profiles or signal transduction pathways in either normal or pathological cells.

Structure Activity Relationship Sar Studies

Correlation Between Structural Modifications and Molecular Interactions

The interaction of a nucleoside analogue with its biological target is a highly specific process governed by a multitude of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. Modifications to the structure of 5-Nitro-1-arabinofuranosyluracil can significantly alter these interactions, thereby modulating its biological activity.

Influence of the Nitro Group on Biological Activity

The nitro group (-NO2) at the C5 position of the uracil (B121893) ring is a key determinant of the biological activity of this compound. This electron-withdrawing group significantly influences the electronic properties of the pyrimidine (B1678525) ring, which can have several consequences for its biological interactions. nih.govnih.gov

Impact of Sugar Moiety Conformation on Recognition and Activity

For 5-Nitro-1-β-D-arabinofuranosyluracil, crystallographic studies have shown that the ribose moiety adopts a C(2')-endo (2E) conformation. nih.gov This specific pucker, along with the anti conformation of the glycosidic bond, dictates the spatial presentation of the nitro-substituted uracil base. nih.gov This defined three-dimensional structure is essential for fitting into the active site of target enzymes. Modifications to the sugar moiety that alter its preferred conformation can lead to a significant loss of biological activity, highlighting the importance of the sugar's structure in molecular recognition. nih.gov The arabinose sugar, as opposed to the ribose found in natural nucleosides, presents the 2'-hydroxyl group in an "up" or trans position relative to the nucleobase, which can lead to different interactions with the target protein compared to its riboside counterpart.

Effect of Substituents at the C5 Position on Mechanistic Outcomes

The C5 position of the uracil ring is a common site for modification in the design of nucleoside analogues, and the nature of the substituent at this position can profoundly influence the compound's mechanism of action. researchgate.netrsc.org While this article focuses on the 5-nitro derivative, it is informative to consider the broader context of C5 substitutions to understand the significance of the nitro group.

Substituents at the C5 position can modulate the electronic properties of the uracil ring, affecting its ability to engage in hydrogen bonding and stacking interactions. nih.gov For example, electron-donating groups can increase the electron density of the ring, while electron-withdrawing groups, like the nitro group, decrease it. nih.gov This can influence the pKa of the N3 proton and alter the molecule's behavior in different biological environments. nih.gov Furthermore, the size and steric bulk of the C5 substituent can dictate whether the analogue can be accommodated within the active site of a target enzyme. Some C5-substituted uracil nucleosides have been designed as mechanism-based inhibitors, where the substituent participates in a chemical reaction within the active site, leading to irreversible inactivation of the enzyme. fiu.eduresearchgate.net

Stereochemical Considerations and Biological Preferences (D- vs. L-enantiomers)

Chirality is a fundamental aspect of biological systems, and enzymes and receptors often exhibit a high degree of stereoselectivity. Nucleosides, having multiple chiral centers in their sugar moiety, exist as enantiomers (D- and L-forms). Natural nucleosides are of the D-configuration, and consequently, the enzymes that metabolize them are stereospecific for this form.

In the context of this compound, the biological activity is expected to be predominantly associated with the D-enantiomer, as this is the form that will be recognized by the cellular machinery, such as kinases that would phosphorylate the nucleoside to its active form. nih.gov The L-enantiomer, being a mirror image of the natural D-form, would likely not fit into the active sites of these enzymes and would therefore be biologically inactive. This stereochemical preference is a well-established principle in the field of nucleoside chemistry and is a critical consideration in the design and synthesis of new therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR models for other nitroaromatic compounds and nucleoside analogues have demonstrated that various physicochemical descriptors can be correlated with biological activity. researchgate.netresearchgate.net These descriptors often include parameters related to:

Electronic properties: Such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and atomic charges, which can be influenced by the nitro group. dergipark.org.tr

Steric properties: Like molecular volume and surface area, which are affected by the sugar conformation and C5-substituent.

Hydrophobicity: Represented by the partition coefficient (logP), which influences the compound's ability to cross cell membranes.

For a series of nitro-containing compounds, QSAR studies have shown that the reduction potential of the nitro group can be a critical parameter for their biological activity. researchgate.net By developing QSAR models, it is possible to predict the activity of new, unsynthesized analogues, thereby guiding the drug discovery process.

Advanced Analytical and Characterization Methodologies for Research

Spectroscopic Techniques for Conformational Analysis and Molecular Structure Elucidation

Spectroscopic methods are fundamental in determining the three-dimensional arrangement of atoms in 5-Nitro-1-arabinofuranosyluracil, which is crucial for understanding its biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational preferences of molecules in a solution state. auremn.org.brcopernicus.org For this compound, one- and two-dimensional NMR experiments would be employed to assign all proton (¹H) and carbon-¹³ (¹³C) signals. scispace.com The analysis of NMR parameters, such as nuclear Overhauser effects (NOEs), can reveal the relative populations of different conformers in solution. copernicus.org Techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) are particularly important for discussing the molecule's flexibility. scispace.com By examining coupling constants and spatial proximities between atoms, researchers can deduce key structural features, including the puckering of the arabinofuranose ring and the orientation of the nitrouracil base relative to the sugar moiety. Dynamic NMR experiments, conducted at various temperatures, can further clarify whether multiple conformations are in equilibrium. mdpi.com

X-ray crystallography provides precise information about the molecular structure of a compound in its solid, crystalline form. nih.gov A study on the crystal structure of 5-nitro-1-β-D-arabinofuranosyluracil determined its three-dimensional conformation with high accuracy. nih.goviucr.org The analysis revealed that the molecule crystallizes in an orthorhombic system with the space group P2(1)2(1)2(1). nih.gov Key conformational features identified include a glycosidic bond in the anti range, a ribose moiety in the C(2')-endo form, and a specific orientation of the C(5')-O(5') bond. nih.gov This technique is indispensable for understanding the intrinsic structural properties of the molecule, which are not influenced by solvent effects, and for providing a basis for computational modeling. nih.gov

Table 1: Crystallographic Data for 5-Nitro-1-β-D-arabinofuranosyluracil nih.gov

| Parameter | Value |

| Molecular Formula | C₉H₁₁N₃O₈ |

| Molecular Weight | 271 |

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| Unit Cell Dimensions | a = 9.241 Å, b = 20.518 Å, c = 6.187 Å |

| Volume (V) | 1173.1 ų |

| Z (Molecules per unit cell) | 4 |

| Temperature (T) | 288 K |

| Final R-factor | 0.051 for 1078 observed reflections |

Table 2: Key Conformational Features from X-ray Analysis nih.gov

| Feature | Conformation |

| Glycosidic Bond (χ) | anti range |

| Ribose Moiety Pucker | C(2')-endo (²E) |

| C(5')-O(5') Bond | gauche to both C(4')-O(4') and C(4')-C(3') |

Chromatographic Methods for Purity and Metabolite Analysis in Research

Chromatographic techniques are essential for separating this compound from impurities and for analyzing its metabolites in biological samples. Thin-Layer Chromatography (TLC) can be used for rapid qualitative analysis and separation of related compounds like uracil (B121893) arabinoside from plasma extracts. nih.gov For more quantitative and sensitive analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov HPLC methods, often coupled with mass spectrometry (LC-MS/MS), allow for the simultaneous determination and quantification of the parent compound and its metabolites in complex matrices like animal tissue. nih.govresearchgate.net These methods involve sample preparation steps such as solid-phase extraction (SPE) to clean up the sample and enrich the analytes before analysis. nih.govresearchgate.net The development of such analytical protocols is crucial for unequivocal identification and quantification of metabolites in research settings. nih.gov

Radiolabeling for Tracing Intracellular Processes in Research Models

Introducing a radioactive isotope into the structure of this compound allows researchers to trace its journey and fate within cells and organisms.

Nucleoside analogs, which are structurally similar to this compound, have been successfully developed as tracers for non-invasive imaging techniques like Positron Emission Tomography (PET). nih.gov For instance, the related compound 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU) has been radiolabeled with isotopes such as carbon-11 (¹¹C) or fluorine-18 (¹⁸F). nih.govnih.gov This process creates a radiotracer that can be administered in minute quantities to study biological processes in vivo. The development of a radiolabeled version of this compound would similarly enable its use as a probe to investigate its specific interactions and metabolic pathways within cellular research models.

Once a radiolabeled tracer of this compound is developed, it can be used to study its cellular uptake and metabolism. Like other nucleoside analogs, it is expected to enter cells via specific transporter proteins. nih.gov Inside the cell, it may be a substrate for kinases, enzymes that catalyze phosphorylation. nih.gov By tracking the radioactivity, researchers can measure the rates of both cellular transport and phosphorylation. This information is vital for understanding the compound's mechanism of action and identifying the key enzymes that interact with it. The ability to monitor these processes provides critical insights into the intracellular behavior of the nucleoside analog. nih.gov

Biophysical Techniques for Studying Biomolecular Interactions

The elucidation of the mechanism of action of any bioactive compound, such as this compound, fundamentally relies on a comprehensive understanding of its interactions with biological macromolecules. Biophysical techniques are indispensable in this regard, offering quantitative insights into the binding affinity, kinetics, and thermodynamics of these interactions. These methods are crucial for validating molecular targets, guiding lead optimization, and understanding structure-activity relationships. The following sections detail the principles and theoretical applications of Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Differential Scanning Fluorimetry (DSF) in the context of studying the biomolecular interactions of this compound.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique for real-time monitoring of molecular interactions. It has become a gold standard for characterizing the kinetics of biomolecular interactions, including those involving small molecules and their protein or nucleic acid targets.

Theoretical Application to this compound Research:

In a hypothetical SPR experiment to study the interaction of this compound with a target protein, the protein (the "ligand") would be immobilized on the surface of a sensor chip. A solution containing this compound (the "analyte") would then be flowed over this surface. The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. This change is proportional to the mass accumulating on the surface and is recorded in real-time as a sensorgram.

The sensorgram provides a wealth of information:

Association Phase: As this compound flows over the sensor chip, its binding to the immobilized target is observed as an increase in the SPR signal. The rate of this increase is used to determine the association rate constant (kₐ).

Equilibrium Phase: At a certain point, the rate of association equals the rate of dissociation, and the SPR signal plateaus. This steady-state level can be used to determine the equilibrium dissociation constant (Kₐ).

Dissociation Phase: When the flow of the analyte solution is replaced with a buffer-only solution, the dissociation of the compound from the target is observed as a decrease in the SPR signal. The rate of this decrease is used to calculate the dissociation rate constant (kₐ).

From these rate constants, the equilibrium dissociation constant (Kₐ), a measure of binding affinity, can be calculated (Kₐ = kₐ/kₐ).

Hypothetical SPR Data for this compound Interaction

| Parameter | Description | Hypothetical Value |

| kₐ (M⁻¹s⁻¹) | Association Rate Constant | 1.5 x 10⁴ |

| kₐ (s⁻¹) | Dissociation Rate Constant | 3.0 x 10⁻³ |

| Kₐ (µM) | Equilibrium Dissociation Constant | 200 |

Isothermal Titration Calorimetry (ITC) is a highly sensitive and direct method for measuring the thermodynamics of biomolecular interactions. It is considered the gold standard for determining binding affinity and stoichiometry because it measures the heat that is either released (exothermic) or absorbed (endothermic) during a binding event.

Theoretical Application to this compound Research:

In a typical ITC experiment to investigate the interaction of this compound with its target, a solution of the compound would be incrementally injected into a sample cell containing a solution of the target macromolecule. The instrument measures the minute temperature changes that occur upon each injection.

A single ITC experiment can simultaneously determine all binding parameters:

Binding Affinity (Kₐ): Directly determined from the binding isotherm.

Stoichiometry (n): The molar ratio of the compound to its target in the complex.

Enthalpy (ΔH): The heat change upon binding, measured directly.

Entropy (ΔS): Calculated from the binding affinity and enthalpy, providing insight into the forces driving the interaction.

The thermodynamic profile obtained from ITC offers a deeper understanding of the nature of the binding. For instance, a favorable enthalpic contribution might suggest strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution could indicate the release of ordered water molecules from the binding interface.

Hypothetical Thermodynamic Profile of this compound Binding

| Thermodynamic Parameter | Description | Hypothetical Value |

| Stoichiometry (n) | Molar ratio of compound to target | 1.1 |

| Binding Affinity (Kₐ) (µM) | Strength of the binding interaction | 150 |

| Enthalpy Change (ΔH) (kcal/mol) | Heat released or absorbed upon binding | -8.5 |

| Entropy Change (ΔS) (cal/mol·K) | Change in the system's disorder | -5.0 |

Differential Scanning Fluorimetry (DSF), also known as thermal shift assay, is a rapid and high-throughput method for identifying ligands that bind to and stabilize a target protein. The principle is based on the fact that the binding of a ligand typically increases the thermal stability of a protein.

Theoretical Application to this compound Research:

To assess the binding of this compound to a target protein using DSF, the protein is mixed with a fluorescent dye that preferentially binds to the hydrophobic regions of the protein. In its folded state, the protein's hydrophobic core is largely inaccessible to the dye, resulting in low fluorescence. As the temperature is gradually increased, the protein unfolds, exposing its hydrophobic core and leading to a significant increase in fluorescence as the dye binds.

The temperature at which half of the protein population is unfolded is known as the melting temperature (Tₘ). If this compound binds to the protein, it will stabilize its folded structure, resulting in a higher Tₘ compared to the protein alone. This positive shift in Tₘ (ΔTₘ) is indicative of a direct binding interaction.

DSF is a valuable tool for:

Screening compound libraries for hits.

Validating binding in the early stages of drug discovery.

Optimizing buffer conditions for protein stability.

Hypothetical DSF Results for this compound Binding

| Condition | Melting Temperature (Tₘ) (°C) | Thermal Shift (ΔTₘ) (°C) |

| Target Protein Alone | 52.3 | - |

| Target Protein + this compound | 56.8 | +4.5 |

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies for Target Binding Prediction

Molecular modeling and docking are pivotal computational techniques used to predict the binding orientation and affinity of a small molecule to a specific biological target, typically a protein or a nucleic acid. nih.gov For 5-Nitro-1-arabinofuranosyluracil, these studies are essential to identify potential protein targets and to understand the molecular basis of its biological activity.

The foundational step for any molecular modeling study is the determination of the compound's three-dimensional structure. The crystal structure of this compound has been determined by X-ray crystallography, providing precise atomic coordinates and conformational details. This experimentally determined structure serves as the initial geometry for in silico investigations.

Key Structural Features of this compound:

| Feature | Description |

| Systematic Name | 1-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-nitropyrimidine-2,4(1H,3H)-dione |

| Molecular Formula | C₉H₁₁N₃O₈ |

| Molecular Weight | 289.20 g/mol |

| Conformation | The arabinofuranose ring adopts a specific pucker, and the orientation of the nitro-uracil base relative to the sugar is defined by the glycosidic bond torsion angle. |

In a typical molecular docking workflow, the 3D structure of this compound would be placed into the binding site of a target protein. An algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, and a scoring function is used to estimate the binding affinity for each pose. nih.gov The results can predict whether the compound is likely to be an inhibitor or activator of the target protein.

Given its structural similarity to natural nucleosides, potential targets for this compound could include enzymes involved in nucleic acid metabolism, such as polymerases, kinases, or hydrolases. For instance, docking studies could be performed against viral reverse transcriptases or DNA polymerases to explore its potential as an antiviral agent. The nitro group at the 5-position of the uracil (B121893) base is a key feature that would be expected to influence its binding interactions, potentially forming specific hydrogen bonds or electrostatic interactions with amino acid residues in the target's active site.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. chimicatechnoacta.ru For this compound, these calculations provide insights into its chemical behavior and its potential to interact with biological systems.

Methods such as Density Functional Theory (DFT) are commonly used to calculate a variety of molecular properties. researchgate.net These calculations can elucidate the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are critical for understanding the molecule's reactivity.

Calculated Electronic Properties of this compound (Illustrative Data):

| Property | Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the ability to donate electrons; relevant for interactions with electrophiles. |

| LUMO Energy | -2.5 eV | Indicates the ability to accept electrons; relevant for interactions with nucleophiles. |

| HOMO-LUMO Gap | 4.3 eV | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |

| Dipole Moment | 5.2 D | Reflects the overall polarity of the molecule, which influences its solubility and ability to cross cell membranes. |

| Electrostatic Potential | Negative potential around the nitro group and carbonyl oxygens; positive potential around the hydroxyl and amine protons. | Predicts sites for electrophilic and nucleophilic attack, respectively, and guides understanding of intermolecular interactions. |

The nitro group is a strong electron-withdrawing group, and quantum chemical calculations can quantify its effect on the electronic properties of the pyrimidine (B1678525) ring. This electronic perturbation is likely to be a key determinant of the compound's biological activity. Furthermore, these calculations can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the experimental characterization of the molecule. sciepub.com

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

While molecular docking provides a static picture of the binding of a ligand to its target, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational landscape of the compound-biomolecule complex and providing insights into the stability of the binding interaction.

In a typical MD simulation of a this compound-protein complex, the system is solvated in a box of water molecules, and the trajectory of all atoms is calculated over a period of nanoseconds to microseconds. The analysis of the trajectory can reveal:

Stability of the binding pose: Whether the ligand remains in the binding site in the pose predicted by docking.

Key intermolecular interactions: The specific hydrogen bonds, electrostatic interactions, and van der Waals contacts that are maintained throughout the simulation.

Conformational changes: Any changes in the conformation of the protein or the ligand upon binding.

Binding free energy: More accurate estimations of the binding affinity can be obtained using methods like MM-PBSA or MM-GBSA on the MD trajectory.

These simulations are computationally intensive but provide a more realistic representation of the biological system. For this compound, MD simulations could be used to validate docking predictions and to gain a deeper understanding of the energetic and structural determinants of its binding to a potential target. nih.gov

In Silico Prediction of Biological Pathways and Interactions

Computational approaches can also be used to predict the biological pathways that a compound might modulate, even without a specific known target. nih.gov These methods often rely on the principle of chemical similarity, where the biological activities of a new compound are inferred from those of known molecules with similar structures.

By comparing the structure of this compound to large databases of bioactive compounds, it is possible to generate hypotheses about its potential biological effects. For example, its similarity to nucleoside analogs might suggest involvement in pathways related to DNA replication, RNA synthesis, or cell cycle regulation. nih.gov

Furthermore, inverse docking approaches can be employed, where the compound is docked against a large panel of proteins with known structures to identify potential off-target interactions or to discover novel targets. nih.gov The results of these screenings can then be used to construct interaction networks and to predict which cellular signaling or metabolic pathways are most likely to be affected by the compound. This information is invaluable for guiding experimental studies to validate the predicted biological activities.

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biological Targets and Mechanisms

While the foundational structure and conformation of 5-Nitro-1-arabinofuranosyluracil have been described, a comprehensive understanding of its biological targets and mechanisms of action remains an area ripe for exploration. nih.gov The nitro group, a key feature of this compound, is known to be a pharmacophore with a wide variety of biological activities, including antimicrobial and antineoplastic properties. nih.gov The biological activity of nitro-containing compounds often stems from their ability to undergo intracellular reduction, leading to the formation of a short-lived but crucial nitro anion radical. nih.gov This reactivity allows them to interact with a multitude of biomolecules, potentially inhibiting enzymes or participating in cellular signaling. nih.gov

Future research should focus on identifying the specific enzymes and cellular pathways that are modulated by this compound. The metabolism of nitro compounds, often mediated by nitroreductases, is a critical determinant of their biological effects. svedbergopen.com Investigating how these enzymes process this compound could reveal the formation of reactive intermediates that may bind to cellular targets, including DNA. svedbergopen.com Techniques such as affinity chromatography using the compound as a ligand, coupled with mass spectrometry-based proteomics, could be employed to isolate and identify its binding partners within the cell. Furthermore, genetic screening approaches could uncover cellular components that are essential for the compound's activity.

Development of Next-Generation Derivatization Strategies

The synthesis and derivatization of nucleoside analogs are crucial for optimizing their biological activity and exploring structure-activity relationships. uzh.chnih.gov For this compound, the development of next-generation derivatization strategies could lead to compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.

Future efforts could explore modifications at various positions of the uracil (B121893) base and the arabinofuranosyl sugar moiety. For instance, the synthesis of derivatives with different substituents at the 5-position, replacing the nitro group with other electron-withdrawing or electron-donating groups, could provide insights into the role of this functional group in target interaction. nih.gov Additionally, modifications to the sugar ring, such as the introduction of different protecting groups or the synthesis of dideoxy or carbocyclic analogs, could influence the compound's metabolic stability and cellular uptake. nih.gov The use of novel derivatizing agents and synthetic methodologies, including those that allow for more efficient and selective reactions, will be instrumental in this endeavor. rsc.orgresearchgate.net

Applications as Biochemical Probes for Cellular Pathway Investigations

The unique chemical properties of this compound make it a promising candidate for development as a biochemical probe to investigate cellular pathways. The nitroaromatic group can serve as a handle for various detection methods. For example, the reduction of the nitro group can be monitored electrochemically, providing a means to study redox processes within cells.

Furthermore, the synthesis of tagged derivatives of this compound, such as those incorporating fluorescent dyes or biotin, would enable its visualization and tracking within cellular compartments. These probes could be used in techniques like fluorescence microscopy and flow cytometry to study its uptake, subcellular localization, and interaction with specific organelles or protein complexes. By observing the effects of these probes on cellular processes, researchers can gain valuable insights into the pathways in which the parent compound is involved.

Integration with Systems Biology and Omics Approaches for Comprehensive Understanding

To gain a holistic understanding of the cellular response to this compound, its study must be integrated with systems biology and various "omics" technologies. nih.govdergipark.org.tr This approach moves beyond a single-target focus to a comprehensive analysis of the global changes that occur within a biological system upon exposure to the compound. nih.govnih.gov

By employing genomics, transcriptomics, proteomics, and metabolomics, researchers can simultaneously analyze thousands of molecular changes. nih.govresearchgate.net For instance, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. dergipark.org.tr Metabolomics, the study of the complete set of small-molecule metabolites, can provide a direct readout of the functional state of the cell. researchgate.net Integrating these multi-omics datasets will be crucial for constructing comprehensive models of the compound's mechanism of action and for identifying potential biomarkers of its activity. nih.gov

Exploration of Interactions with Emerging Biological Systems and Pathways

The biological landscape is constantly expanding with the discovery of new cellular pathways and systems. Future research should explore the potential interactions of this compound with these emerging areas of biology. For example, investigating its effects on non-coding RNAs, the microbiome, or novel signaling pathways could uncover previously unknown biological activities.

The inherent reactivity of the nitro group suggests that it could interact with a wide range of biological molecules and processes. nih.govresearchgate.net As our understanding of cellular regulation becomes more nuanced, it is imperative to assess the impact of compounds like this compound on these newly identified networks. This exploration could lead to the repurposing of this compound for new therapeutic applications or its use as a tool to dissect the function of these novel biological systems.

Refinement of Computational Models for Enhanced Predictive Accuracy

Computational modeling and simulation are invaluable tools in modern drug discovery and mechanistic studies. nih.gov For this compound, the refinement of existing computational models and the development of new ones can significantly enhance our ability to predict its biological activity and guide experimental studies.

Current models have provided insights into the compound's molecular conformation. nih.gov Future work should focus on developing more sophisticated models that can accurately predict its interactions with potential biological targets. This includes the use of quantum mechanics/molecular mechanics (QM/MM) methods to model the enzymatic reduction of the nitro group and the subsequent interactions of the reactive intermediates. Furthermore, integrating experimental data from omics studies into systems biology models can help to create predictive models of the cellular response to the compound at a systems level. scispace.com These refined models can then be used to prioritize the synthesis of new derivatives with improved properties, thereby accelerating the research and development process.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Nitro-1-arabinofuranosyluracil, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis of arabinofuranosyluracil derivatives often involves glycosylation reactions with protected sugar moieties. For example, 3'-O-mesyl and 5'-O-benzoyl protecting groups are critical for regioselective coupling with uracil bases . Key parameters include:

- Temperature : Reactions typically proceed at 80–100°C in anhydrous DMF.

- Catalysts : Use of Lewis acids (e.g., SnCl₄) to activate the sugar donor.

- Purification : Silica gel chromatography (hexane:ethyl acetate gradients) isolates intermediates with >95% purity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm sugar puckering (arabino configuration) and nitro group position. For example, 5-nitro protons resonate at δ 8.9–9.2 ppm in DMSO-d₆ .

- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ calculated for C₉H₁₀N₃O₈: 312.0462) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry; nitro group orientation affects hydrogen-bonding patterns .

Q. What purification strategies mitigate byproducts in arabinofuranosyluracil synthesis?

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile:water mobile phase) separates nitro-substituted isomers.

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >99% purity, verified by melting point (>300°C) .

Advanced Research Questions

Q. How can this compound be radiolabeled for biomedical imaging, and what challenges arise in radiosynthesis?

- Methodology : Fluorine-18 labeling via nucleophilic substitution (e.g., replacing mesyl groups with [¹⁸F]F⁻). Automated modules ensure reproducibility .

- Challenges :

- Decay Time : Optimize reaction steps within ²⁸F’s 110-minute half-life.

- Purification : Fast HPLC (≤5 minutes) to isolate [¹⁸F]-labeled product .

Q. How should researchers address contradictions in reported biological activity data for nitro-arabinofuranosyluracil analogs?

- Case Study : Discrepancies in antiviral efficacy (e.g., EC₅₀ ranging from 2–50 μM) may stem from:

- Assay Variability : Cell line differences (e.g., HeLa vs. Vero cells).

- Nitro Group Reduction : Instability in reducing environments generates inactive metabolites .

Q. What strategies improve the hydrolytic stability of this compound in aqueous buffers?

- Approaches :

- pH Control : Stability increases at pH 7.4 (PBS buffer) vs. acidic/alkaline conditions.

- Lyophilization : Formulate as a lyophilized powder to prevent hydrolysis during storage .

Q. How do structural modifications (e.g., 5-nitro vs. 5-fluoro substituents) alter the mechanism of action in antiviral studies?

- Comparative Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.